Acute Toxicity (LD₅₀) Head-to-Head: BD-3 Is the Most Acutely Toxic Among Four Cogeners Tested in Mice
In a direct head-to-head comparison, BD-3 (1-(1,4-benzodioxan-2-ylmethyl)pyrrolidine) exhibited the lowest intraperitoneal LD₅₀ in mice at 0.16 g/kg, compared with 933F (piperoxan, piperidine analog) at 0.20 g/kg, BD-5 (hexamethylenimine analog) at 0.22 g/kg, and BD-1 (cyclohexylamine analog) at 0.26 g/kg [1]. BD-3 is therefore 20% more acutely toxic than piperoxan (933F), 27% more toxic than BD-5, and 38% more toxic than BD-1. Furthermore, the time-to-death profile differed: BD-3 and 933F caused mortality predominantly within 1–3 hours, whereas BD-1 and BD-5 caused death over 1–3 days, indicating a fundamentally different toxicokinetic pattern [2].
| Evidence Dimension | Acute toxicity — intraperitoneal LD₅₀ in mice |
|---|---|
| Target Compound Data | BD-3: LD₅₀ = 0.16 g/kg (i.p., mice); death within 1–3 hours |
| Comparator Or Baseline | 933F (Piperoxan): LD₅₀ = 0.20 g/kg; BD-5: LD₅₀ = 0.22 g/kg; BD-1: LD₅₀ = 0.26 g/kg |
| Quantified Difference | BD-3 is 20% more toxic than 933F, 27% more than BD-5, 38% more than BD-1 |
| Conditions | Intraperitoneal injection in mice; 4 benzodioxanes tested concurrently in the same study (Chen & Ting, 1963) |
Why This Matters
For procurement decisions involving in vivo studies, BD-3 requires more stringent dose control and cannot be substituted dose-for-dose with piperoxan (933F) or BD-5 without risking higher acute toxicity.
- [1] Chen WZ, Ting KS. Adrenergic Blocking Effects of 4 Benzodioxanes. Acta Pharmaceutica Sinica. 1963;10(2):105-110. (English Abstract and full text; LD₅₀ values: BD-3 0.16, 933F 0.20, BD-1 0.26, BD-5 0.22 g/kg i.p. mice.) View Source
- [2] Chen WZ, Ting KS. Adrenergic Blocking Effects of 4 Benzodioxanes. Acta Pharmaceutica Sinica. 1963;10(2):105-110. (Time-to-death observations; BD-3 and 933F groups died mostly within 1–3 hours; BD-1 and BD-5 groups died mostly within 1–3 days.) View Source
